molecular formula C8H14O3 B1278483 Ethyl 2-oxohexanoate CAS No. 5753-96-8

Ethyl 2-oxohexanoate

Cat. No. B1278483
CAS RN: 5753-96-8
M. Wt: 158.19 g/mol
InChI Key: WRQGPGZATPOHHX-UHFFFAOYSA-N
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Description

Ethyl 2-oxohexanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various ethyl esters and related compounds, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, ethyl esters are often synthesized through esterification reactions, as seen in the synthesis of 2-Ethyl-1,1-[2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester under solvent-free conditions .

Synthesis Analysis

The synthesis of ethyl esters and related compounds can involve various methods, including esterification, condensation, and cyclization reactions. For example, the synthesis of ethyl 2(R)-[4-[[3-chloro-5-(difluoromethoxy)-2-pyridyl]oxy]phenoxy]propanoate is achieved through a two-step synthesis starting from specific precursors . Similarly, the first synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate is accomplished by a three-component condensation reaction . These methods highlight the versatility of synthetic approaches in creating ethyl esters and related compounds.

Molecular Structure Analysis

The molecular structure of ethyl esters can be complex and is often determined using techniques such as X-ray diffraction. For instance, the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate was determined by X-ray diffraction, revealing its monoclinic P21 space group and cell parameters . This suggests that similar analytical techniques could be used to elucidate the structure of Ethyl 2-oxohexanoate.

Chemical Reactions Analysis

Ethyl esters can undergo various chemical reactions, including cyclization and complexation with metal ions. The cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate to different derivatives demonstrates the reactivity of such compounds . Additionally, the synthesis of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with copper(II) and cobalt(II) ions shows the ability of ethyl esters to form complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters can be characterized by various spectroscopic methods and thermal analyses. For example, the structure of a synthesized ester was confirmed by FTIR spectroscopy , while the structures of complexes were determined by electronic absorption, IR, and NMR spectroscopy . The thermal behavior of these compounds was studied using differential scanning calorimetry and thermogravimetric analysis . These techniques provide a comprehensive understanding of the properties of ethyl esters and related compounds.

Scientific Research Applications

Photochemical Reactions

Ethyl 2-oxo-1-cyclohexanecarboxylate, a derivative of Ethyl 2-oxohexanoate, has been studied for its behavior in photochemical reactions. In a study by Tokuda, Watanabe, and Itoh (1978), it was found that this compound, when reacted in methanol, produced various esters, demonstrating its potential in the formation of ω-Substituted Esters through photochemical pathways (Tokuda, Watanabe, & Itoh, 1978).

Bioreduction Applications

Ethyl 3-oxohexanoate, closely related to Ethyl 2-oxohexanoate, has been used in bioreduction processes. A study by Ramos et al. (2011) explored its reduction to ethyl (R)-3-hydroxyhexanoate using microorganisms, achieving high conversion rates and enantioselectivity. This research highlights its potential in biocatalytic processes for producing specific chiral compounds (Ramos et al., 2011).

Analysis of Phthalate Metabolites

In the study of metabolites of Di(2-ethylhexyl)phthalate (DEHP), Wahl et al. (2001) developed a method for quantitative analysis of metabolites including 2-ethyl-3-oxohexanoic acid. This research is significant in understanding the biotransformation and potential health impacts of DEHP exposure (Wahl et al., 2001).

Catalytic Applications

The use of Ethyl 2-oxohexanoate in catalysis has been explored, for example, in copper-catalyzed coupling reactions. Lv & Bao (2007) employed ethyl 2-oxocyclohexanecarboxylate as a ligand in such reactions, leading to the successful synthesis of various compounds. This study underscores its potential as a versatile ligand in catalytic processes (Lv & Bao, 2007).

Synthesis of Precursors and Derivatives

Ethyl 2-oxohexanoate and its derivatives have been utilized in the synthesis of various chemical compounds. Thakur, Sharma, & Das (2015) demonstrated its use as a precursor in the synthesis of N-substituted quinolines, showcasing its utility in organic synthesis (Thakur, Sharma, & Das, 2015).

Safety And Hazards

Ethyl 2-oxohexanoate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and clothing, and not breathing vapors or spray mist .

properties

IUPAC Name

ethyl 2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQGPGZATPOHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437028
Record name ethyl 2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxohexanoate

CAS RN

5753-96-8
Record name ethyl 2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxohexanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CHS2NK8NX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
K Ishihara, A Fujita, A Sakiyama, Y Kobayashi, K Hori… - 2013 - scirp.org
… Furthermore, in the presence of L-alanine, Streptomyces tateyamensis NBRC105048 reduced ethyl pyruvate, ethyl 2-oxobutanoate, ethyl 2-oxopentanoate, ethyl 2-oxohexanoate, and …
Number of citations: 5 www.scirp.org
K Nakamura, S Kondo, N Nakajima, A Ohno - Tetrahedron, 1995 - Elsevier
… In yeast reduction of ethyl 2-oxohexanoate (ld), the corresponding (S)-hydroxy ester is obtained in water, whereas the antipode is given in benzene. Five enzymes participate to the …
Number of citations: 75 www.sciencedirect.com
A Takeda, S Wada, M Fujii, I Nakasima… - Bulletin of the Chemical …, 1971 - journal.csj.jp
… as a pure product by direct chlorination of ethyl 2-oxohexanoate*) with sulfuryl chloride. … To a stirred solution of ethyl 2-oxohexanoate (7.9 g, 0.05 mol) was added dropwise 7.0 g (0.052 …
Number of citations: 5 www.journal.csj.jp
J Kollonitsch - Journal of the Chemical Society A: Inorganic, Physical …, 1966 - pubs.rsc.org
… A similar run, where a solution of dibutylcadmium and lithium bromide in tetrahydrofuran was added to a solution of ethyl chloro-oxalate at -5O", gave 73% yield of ethyl 2-oxohexanoate…
Number of citations: 9 pubs.rsc.org
K Nakamura, S Kondo, Y Kawai… - Bioscience …, 1994 - Taylor & Francis
… Although Kms of YKER-V for ethyl pyruvate and ethyl 2-oxohexanoate are small (about 5 mM), the value for ethyl 3-methyl2-oxobutanoate is very large (79.4mM). Since Kms of YKER-IV …
Number of citations: 62 www.tandfonline.com
K Ishihara, H Yamaguchi, H Hamada… - Journal of Molecular …, 2000 - Elsevier
The reduction of aliphatic and aromatic α-keto esters was carried out using a thermophilic actinomycete, Streptomyces thermocyaneoviolaceus IFO 14271, as a biocatalyst. Ethyl 3-…
Number of citations: 36 www.sciencedirect.com
K Ishihara, N Nakajima, H Yamaguchi… - Journal of Molecular …, 2001 - Elsevier
It was found that α- and β-keto esters were converted to the corresponding hydroxy esters by marine micro algae. Ethyl 2-methyl-3-oxobutanoate was reduced by Nannochloropsis sp. to …
Number of citations: 17 www.sciencedirect.com
K Nakamura, S Kondo, Y Kawai… - Bioscience …, 1997 - Taylor & Francis
… ethyl 2oxohexanoate (C4H9COC02Et), and ethyl 2-oxoheptanoate (CSH11 COC02Et) afforded the corresponding (R)-~-hydroxyl esters. In addition, catalytic activity ofthis enzyme in …
Number of citations: 44 www.tandfonline.com
H Yamaguchi, N Nakajima… - Bioscience, biotechnology …, 2002 - Taylor & Francis
… The Km of STKER-II toward ethyl pyruvate, ethyl 2oxobutanoate, ethyl 2-oxopentanoate, ethyl 2oxohexanoate, and ethyl 2-oxoheptanoate were 32.1, 21.6, 4.48, 2.45, and 0.831 mM, …
Number of citations: 10 www.tandfonline.com
K Nakamura, S Kondo, N Nakajima… - ICR annual …, 1998 - repository.kulib.kyoto-u.ac.jp
Yeast reduction of a-keto esters in water afforded the corresponding (R)-hydroxy ester while the antipodes were obtained in the reduction in benzene. To elucidate the mechanism for …
Number of citations: 11 repository.kulib.kyoto-u.ac.jp

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